molecular formula C15H24N2 B3297690 N-benzyl-N-(piperidin-3-ylmethyl)ethanamine CAS No. 896053-97-7

N-benzyl-N-(piperidin-3-ylmethyl)ethanamine

Cat. No.: B3297690
CAS No.: 896053-97-7
M. Wt: 232.36 g/mol
InChI Key: XVMDVZQLPOVYQP-UHFFFAOYSA-N
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Description

N-benzyl-N-(piperidin-3-ylmethyl)ethanamine is a compound that features a benzyl group attached to a piperidine ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(piperidin-3-ylmethyl)ethanamine typically involves the reaction of benzyl chloride with piperidine, followed by the introduction of an ethanamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(piperidin-3-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N-(piperidin-3-ylmethyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(piperidin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the enzyme, interacting with amino acid residues like tryptophan and phenylalanine. This interaction inhibits the enzyme’s activity, leading to increased levels of neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine: Similar structure but lacks the ethanamine group.

    N-benzyl-N-methylpiperidine: Contains a methyl group instead of an ethanamine chain.

    N-benzyl-N-(2-hydroxyethyl)piperidine: Features a hydroxyethyl group instead of an ethanamine chain.

Uniqueness

N-benzyl-N-(piperidin-3-ylmethyl)ethanamine is unique due to its specific combination of a benzyl group, piperidine ring, and ethanamine chain, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-N-(piperidin-3-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-17(12-14-7-4-3-5-8-14)13-15-9-6-10-16-11-15/h3-5,7-8,15-16H,2,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMDVZQLPOVYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCNC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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